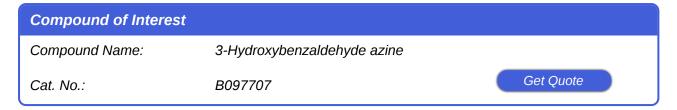


Spectroscopic Profile of 3-Hydroxybenzaldehyde Azine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **3- Hydroxybenzaldehyde azine**, a symmetrical Schiff base derived from the condensation of 3hydroxybenzaldehyde and hydrazine. The document outlines the expected nuclear magnetic
resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this
compound. The information presented herein is synthesized from spectral data of the
precursor, 3-hydroxybenzaldehyde, and analogous azine compounds, providing a predictive
yet comprehensive spectroscopic profile. Detailed experimental protocols for acquiring these
spectra are also provided, alongside logical workflow diagrams to guide the analytical process.

Chemical Structure and Properties

• IUPAC Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanelylidene))diphenol

Molecular Formula: C14H12N2O2[1]

Molecular Weight: 240.26 g/mol [1]

Appearance: Expected to be a crystalline solid.

Melting Point: 210 °C



Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3- Hydroxybenzaldehyde azine**. These values are predicted based on the analysis of its precursor and structurally similar azine compounds.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for **3-Hydroxybenzaldehyde Azine**

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ, ppm)	Multiplicity	Assignment
Aromatic-OH	~9.5 - 10.5	Singlet (broad)	2 x Ar-OH
Azomethine-H	~8.5	Singlet	2 x -CH=N-
Aromatic-H	~7.0 - 7.5	Multiplet	8 x Ar-H
¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ, ppm)	Assignment	
Azomethine Carbon	~160	-CH=N-	-
Phenolic Carbon	~158	С-ОН	_
Aromatic Carbons	~115 - 135	Ar-C	

Note: The exact chemical shifts may vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 2: Predicted FT-IR Absorption Bands for 3-Hydroxybenzaldehyde Azine



Frequency (cm ⁻¹)	Vibration Mode	Intensity
3200 - 3400	O-H (phenolic) stretching	Broad, Medium
3000 - 3100	C-H (aromatic) stretching	Medium
1610 - 1630	C=N (azomethine) stretching	Strong
1580 - 1600	C=C (aromatic) stretching	Medium-Strong
1450 - 1500	C=C (aromatic) stretching	Medium
1200 - 1300	C-O (phenolic) stretching	Strong
690 - 900	C-H (aromatic) out-of-plane bending	Strong

UV-Vis Spectroscopy

Table 3: Predicted UV-Vis Absorption Maxima for 3-Hydroxybenzaldehyde Azine in Ethanol

Wavelength (λmax, nm)	Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹)	Transition
~280 - 290	High	$\pi \to \pi^*$ (aromatic system)
~330 - 350	Medium	$n \rightarrow \pi^*$ (azomethine group)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Hydroxybenzaldehyde azine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:



- Accurately weigh approximately 10-20 mg of 3-Hydroxybenzaldehyde azine for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

• Number of Scans: 16-64

Relaxation Delay: 1.0 s

• Spectral Width: -2 to 12 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

• Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.



- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or a pellet press for KBr sample preparation.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.
- Place a small amount of the solid 3-Hydroxybenzaldehyde azine sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 3-Hydroxybenzaldehyde azine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

• Number of Scans: 16-32



 Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Processing:

- Perform a background correction.
- Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of 3-Hydroxybenzaldehyde azine in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.
- From the stock solution, prepare a dilute solution (e.g., 1×10^{-5} M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 1.0).
- Use the same solvent as a reference in the reference cuvette.

Acquisition Parameters:

Wavelength Range: 200 - 800 nm

Scan Speed: Medium

• Slit Width: 1.0 nm

Data Processing:

- Perform a baseline correction with the reference solvent.
- Record the absorbance spectrum of the sample.



Identify the wavelengths of maximum absorbance (λmax).

Workflow and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.

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References

- 1. 3-Hydroxybenzaldehyde azine | C14H12N2O2 | CID 6895745 PubChem [pubchem.ncbi.nlm.nih.gov]
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